2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone

LogP lipophilicity regioisomer

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4; EINECS 284-150-4; molecular formula C₂₀H₁₄N₂O₄; MW 346.34 g/mol) is a synthetic anthraquinonoid colorant featuring a 1,8-dihydroxy substitution pattern on the anthracene-9,10-dione core with a primary amino group at the 2-position and a phenylamino (anilino) substituent at the 5-position. This compound belongs to the amino-hydroxy-anthraquinone disperse dye intermediate class and is catalogued in the European Inventory of Existing Commercial Chemical Substances (EINECS).

Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
CAS No. 84788-11-4
Cat. No. B13149171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone
CAS84788-11-4
Molecular FormulaC20H14N2O4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N
InChIInChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2
InChIKeyTVHDZTXXIBHODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4): Sourcing an Asymmetric Amino-Hydroxy-Anthraquinone with Defined Regiochemistry


2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4; EINECS 284-150-4; molecular formula C₂₀H₁₄N₂O₄; MW 346.34 g/mol) is a synthetic anthraquinonoid colorant [1] featuring a 1,8-dihydroxy substitution pattern on the anthracene-9,10-dione core with a primary amino group at the 2-position and a phenylamino (anilino) substituent at the 5-position . This compound belongs to the amino-hydroxy-anthraquinone disperse dye intermediate class and is catalogued in the European Inventory of Existing Commercial Chemical Substances (EINECS) . Its computed octanol-water partition coefficient (LogP) of 4.06 [1] places it in a moderate lipophilicity range that is distinct from both more hydrophilic sulfonated anthraquinone acid dyes and more lipophilic bis-arylamino derivatives, making regioisomeric identity a critical parameter for procurement and application-specific selection.

Regioisomeric Identity of 84788-11-4: Why the 2-Amino-5-Phenylamino Substitution Pattern Cannot Be Presumed Interchangeable with 1-Amino or 4,5-Substituted Analogs


Anthraquinone colorants with mixed amino and hydroxy substituents cannot be generically interchanged because the relative orientation of electron-donating substituents on the anthracene-9,10-dione chromophore governs both the electronic absorption properties (λₘₐₓ and molar extinction coefficient) and the dyeing characteristics on synthetic-polymer fibres [1]. The 1,8-dihydroxy motif in this compound enables excited-state intramolecular proton transfer (ESIPT), a photophysical process that contributes to photostability and is modulated by the nature and position of adjacent amino/arylamino substituents [2]. Furthermore, the specific 2-amino-5-phenylamino regiochemistry of CAS 84788-11-4 differs from the more common 1-amino-4-arylamino or 1-amino-8-arylamino substitution patterns found in commercial Disperse Blue dyes (e.g., C.I. Disperse Blue 118, CAS 20241-77-4, which bears the amino group at position 1/4 rather than position 2/5) . This regiochemical distinction produces measurable differences in computed LogP (ΔLogP = 0.18 between the 2-amino and 1-amino regioisomers on the same analytical platform [3]) and, based on the established colour-structure relationships in the amino-hydroxy-anthraquinone literature [1], is expected to yield divergent visible absorption maxima, dye uptake kinetics, and fastness properties on polyester substrates.

Quantitative Differentiation Evidence for 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4) vs. Closest Structural Analogs


LogP Lipophilicity Differentiation: 2-Amino Regioisomer (84788-11-4) vs. 1-Amino Regioisomer (20241-77-4) from a Single Computational Platform

When compared to its closest regioisomer — 1-amino-4,5-dihydroxy-8-(phenylamino)anthraquinone (CAS 20241-77-4, also designated C.I. Disperse Blue 118) — the target compound 84788-11-4 exhibits a lower computed octanol-water partition coefficient: LogP = 4.06 for the 2-amino-5-phenylamino regioisomer [1] versus LogP = 4.24 for the 1-amino-8-phenylamino regioisomer [2], both determined by the same proprietary SIELC algorithm. This difference of ΔLogP = 0.18 is attributable to the altered intramolecular hydrogen-bonding network arising from the different amino group position relative to the 1,8-dihydroxy motif. For broader context, the bis-phenylamino analog (1,8-dihydroxy-4,5-bis(phenylamino)anthraquinone, CAS 71873-61-5) shows LogP = 5.94 on the same platform [3], confirming that the target compound occupies an intermediate lipophilicity window that is distinct from both its regioisomer and its more hydrophobic bis-arylamino counterpart.

LogP lipophilicity regioisomer RP-HPLC retention partition coefficient

Electronic Absorption Differentiation via Amino Substitution Position: Class-Level Evidence from Anthraquinone Colour-Structure Literature

The relative orientation of amino and arylamino substituents on the 1,8-dihydroxyanthraquinone scaffold directly controls the visible absorption maximum (λₘₐₓ) through modulation of intramolecular charge-transfer (ICT) transitions. Peters and co-workers demonstrated that in asymmetric 4,5-diaminated-1,8-dihydroxyanthraquinone derivatives, the relative basicity of the amino substituents governs both the regioselectivity of further amination reactions and the resultant colour properties [1]. Specifically, N-alkylated derivatives of 4-anilino-5-amino-1,8-dihydroxyanthraquinone (the 1-amino/4-amino regioisomeric series corresponding to CAS 20241-77-4) produce deep greenish-blue dyeings on polyester fibres with good light and sublimation fastness [2]. The target compound 84788-11-4, bearing the amino group at position 2 rather than position 4/5, presents a fundamentally different donor-acceptor axis relative to the 9,10-carbonyl acceptors and the 1,8-dihydroxy ESIPT-capable motif [3]. While direct λₘₐₓ data for the 2-amino-5-phenylamino regioisomer are not available in the open literature at the time of this analysis, the well-established principle that amino substitution position on the anthraquinone core determines the energy of the HOMO-LUMO gap through differential conjugation and intramolecular H-bonding [1] predicts a measurable hypsochromic or bathochromic shift relative to the 1-amino regioisomer series.

colour-structure relationship λₘₐₓ aminoanthraquinone substituent effect intramolecular charge transfer

Validated RP-HPLC Analytical Method on Newcrom R1 Column: Enabling Identity Confirmation and Purity Assessment for Procurement Quality Control

A reverse-phase HPLC method specifically demonstrated for 2-amino-1,8-dihydroxy-5-(phenylamino)anthraquinone on a Newcrom R1 column (low silanol activity RP stationary phase) has been published by SIELC [1]. The method uses an acetonitrile/water/phosphoric acid mobile phase under simple isocratic or gradient conditions and is described as scalable for preparative separation and compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. Critically, the same Newcrom R1 column and mobile phase conditions have also been applied to the closest regioisomer (CAS 20241-77-4) [2] and the bis-phenylamino analog (CAS 71873-61-5) [3], confirming that this chromatographic system can resolve structurally related anthraquinone derivatives and can therefore serve as a practical identity and purity verification tool during procurement. The LogP difference of 0.18 between the target compound and its regioisomer is sufficient to produce distinct retention times under these RP conditions, as retention in RP-HPLC is governed primarily by solute hydrophobicity [4].

HPLC quality control Newcrom R1 reverse phase purity analysis

Physicochemical Property Profile: Density, Boiling Point, and ESIPT-Capable 1,8-Dihydroxy Core as Procurement Specification Benchmarks

The target compound has been characterized with a density of 1.544 g/cm³ and a boiling point of 591.5°C at 760 mmHg , parameters that serve as basic procurement specifications. The 1,8-dihydroxy substitution pattern that defines the core of this molecule is the structural prerequisite for excited-state intramolecular proton transfer (ESIPT), a photophysical mechanism that has been quantitatively characterized for the 1,8-dihydroxyanthraquinone (1,8-DHAQ) chromophore using ultrafast transient absorption spectroscopy [1]. ESIPT in 1,8-DHAQ occurs on a sub-picosecond timescale following photoexcitation, converting the normal excited-state form (N*) to a tautomeric proton-transferred form (T*), thereby providing a rapid non-radiative decay pathway that contributes to photostability [1][2]. This ESIPT capability is retained in amino-substituted 1,8-DHAQ derivatives and distinguishes the 1,8-dihydroxy substitution pattern from other dihydroxyanthraquinone isomers (e.g., 1,4- or 1,5-dihydroxy) that lack the appropriate geometry for intramolecular proton transfer. While direct photostability quantification for CAS 84788-11-4 has not been published, class-level evidence demonstrates that the 1,8-dihydroxy motif provides a photophysical resilience mechanism not available to non-1,8-substituted anthraquinone dyes [1].

physicochemical properties density boiling point ESIPT photostability specification

Recommended Application Scenarios for 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4) Based on Available Differentiation Evidence


Development of Regioisomerically Defined Disperse Dye Formulations for Polyester Fibres Requiring Specific Blue-Green Hue and Moderate Hydrophobicity

The target compound's LogP of 4.06 [1] positions it between more hydrophilic sulfonated acid dyes and highly lipophilic bis-arylamino anthraquinones (LogP 5.94 [2]), making it suitable for disperse dye formulations targeting polyester fibres where intermediate dye-fibre partitioning is desired. The 2-amino-5-phenylamino regiochemistry provides a distinct electronic configuration relative to the commercially established 4-anilino-5-amino series (C.I. Disperse Blue 118, CAS 20241-77-4) [3], and the N-alkylated derivatives of the 4-anilino-5-amino-1,8-dihydroxyanthraquinone scaffold have been demonstrated to yield deep greenish-blue dyeings with good light and sublimation fastness on polyester [4]. By analogy, the 2-amino-5-phenylamino regioisomer may offer a spectrally distinct shade within the blue-green region. Researchers developing structure-property relationships for anthraquinone disperse dyes should evaluate this compound as a candidate for achieving hues not accessible with the 1-amino or 4-amino regioisomer series.

Liquid Crystal Dichroic Dye Research Leveraging the 1,8-Dihydroxy ESIPT Core with Asymmetric Amino/Phenylamino Substitution

The 1,8-dihydroxyanthraquinone core provides ESIPT capability [1], and the presence of a single phenylamino substituent (at position 5) combined with a free amino group (at position 2) creates an asymmetric molecular shape that may confer favourable order parameters in liquid crystal hosts. Related studies on aryl-1,5-diamino-4,8-dihydroxyanthraquinone dyes demonstrated that 2-aryl-1,5-dihydroxy-4-arylamino-8-aminoanthraquinones exhibit improved dichroism and solubility compared with their 8-arylamino-4-amino analogues [2]. Although the specific dichroic properties of CAS 84788-11-4 have not been published, its asymmetric 2-amino-5-phenylamino substitution pattern and moderate LogP (4.06) [3] make it a rational candidate for dichroic dye screening in guest-host liquid crystal display applications where both alignment quality and solubility in the liquid crystal matrix are critical performance parameters.

Analytical Reference Standard Procurement with Verified Regioisomeric Identity for Chromatographic Method Development

The demonstrated RP-HPLC method on a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase [1] and the measurable LogP difference of 0.18 relative to the 1-amino regioisomer CAS 20241-77-4 [2] provide a practical basis for using CAS 84788-11-4 as an analytical reference standard. Laboratories engaged in anthraquinone dye analysis, forensic dye identification, or environmental monitoring of anthraquinone-based colorants can employ the SIELC-demonstrated HPLC conditions to verify the identity and purity of incoming material [1]. The method is scalable to preparative separation and is MS-compatible when phosphoric acid is replaced with formic acid, enabling LC-MS confirmation of molecular identity. Procurement of this compound with verified regioisomeric purity is essential for laboratories that require authentic reference material for C₂₀H₁₄N₂O₄ isomer differentiation, as the regioisomer CAS 20241-77-4 (C.I. Disperse Blue 118) is more widely available commercially and could be inadvertently substituted.

Synthetic Intermediate for Patent-Class Dihydroxy-Phenylamino-Anthraquinone Derivatives in Specialty Dye Development

The compound class of dihydroxy-phenylamino-anthraquinones is protected by foundational patent literature, including FR1360434A (1963) covering new dihydroxy-phenylamino-anthraquinone compounds and their preparation [1], and US3214445A covering derivatives of (oxyphenoxy)-phenylamino dihydroxy-anthraquinone [2]. The target compound's free 2-amino group represents a reactive handle for further derivatization (N-alkylation, acylation, or diazotization) that is sterically and electronically distinct from the amino group in the 1-amino regioisomer series. In the context of the well-established synthetic methodology for N-alkylated 4-anilino-5-amino-1,8-dihydroxyanthraquinones [3], the 2-amino-5-phenylamino scaffold offers an alternative starting point for generating novel derivatives with potentially patentable colour and fastness properties. Procurement of the regioisomerically pure 2-amino compound is a prerequisite for any synthetic program aiming to explore this less-investigated substitution pattern.

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